

In-Depth Technical Guide: Ethyl 2,2-difluoropent-4-enoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2,2-difluoropent-4-enoate

Cat. No.: B177091

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Ethyl 2,2-difluoropent-4-enoate is a fluorinated ester of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceuticals and agrochemicals. The presence of the gem-difluoro group can significantly alter the electronic and steric properties of the molecule, potentially enhancing metabolic stability and binding affinity in biological systems.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Ethyl 2,2-difluoropent-4-enoate** is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ F ₂ O ₂	PubChem[1]
Molecular Weight	164.15 g/mol	PubChem[1]
CAS Number	110482-96-7	PubChem[1]
Boiling Point	128 °C	ChemWhat[2]
Density	1.068 g/cm ³	ChemWhat[2]
Flash Point	31 °C	ChemWhat[2]
Refractive Index	1.388	ChemBK[2]
InChI	InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3H,1,4-5H2,2H3	PubChem[1]
SMILES	CCOC(=O)C(F)(F)CC=C	PubChem[1]

Spectral Data

Detailed spectral data (NMR, IR, Mass Spectrometry) for **Ethyl 2,2-difluoropent-4-enoate** is not readily available in the public domain. Researchers are advised to acquire this data upon synthesis or purchase.

Safety and Hazards

Based on available information, **Ethyl 2,2-difluoropent-4-enoate** is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

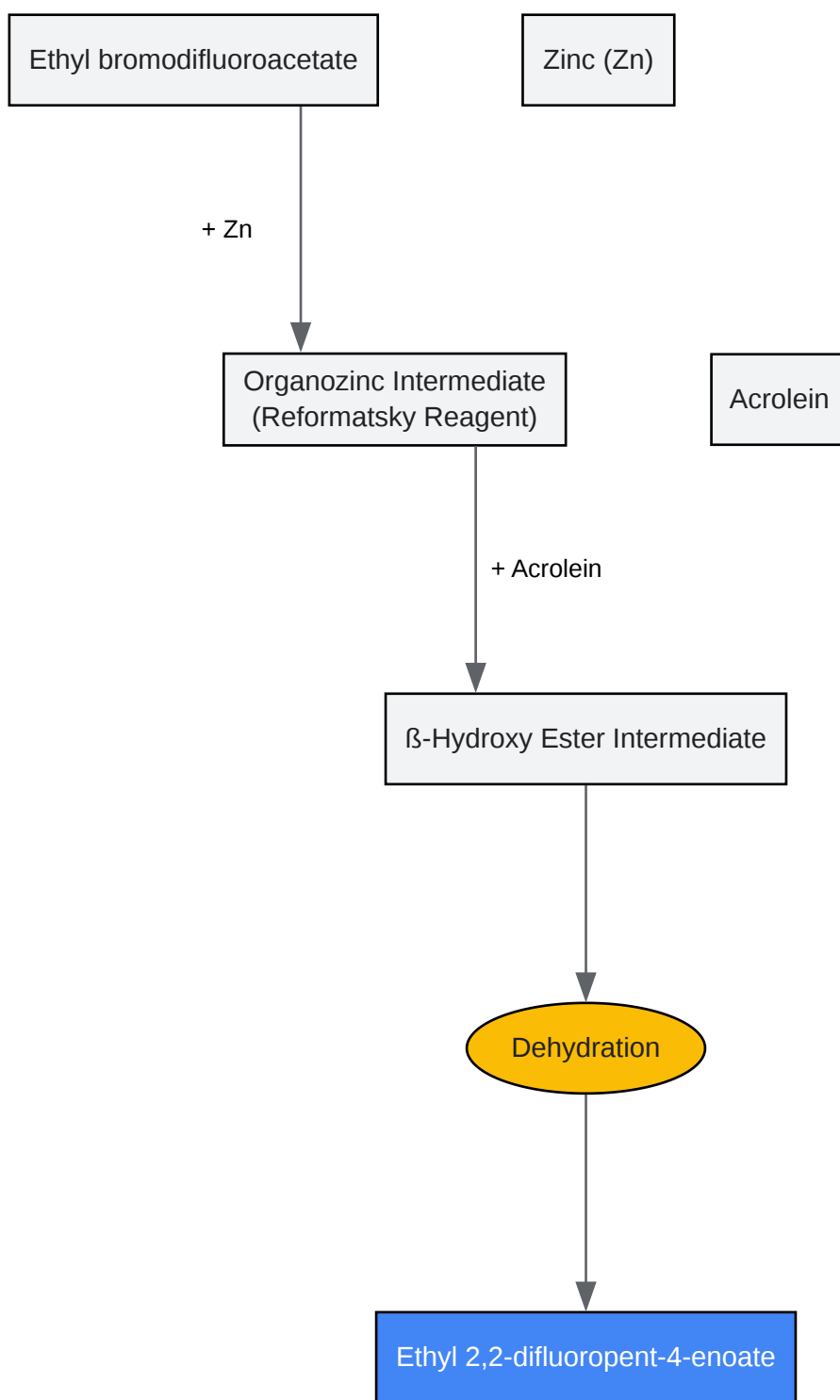
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2,2-difluoropent-4-enoate** is not explicitly published, a plausible synthetic route is the Reformatsky reaction. This

reaction involves the reaction of an α -haloester with a carbonyl compound in the presence of zinc metal. In this case, ethyl bromodifluoroacetate would be reacted with acrolein.

Proposed Synthetic Pathway: Reformatsky-Type Reaction

The proposed synthesis involves the formation of an organozinc intermediate from ethyl bromodifluoroacetate, which then undergoes a nucleophilic addition to acrolein, followed by dehydration to yield the target compound.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Ethyl 2,2-difluoropent-4-enoate** via a Reformatsky-type reaction.

Generalized Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on known Reformatsky reactions and should be optimized for the specific synthesis of **Ethyl 2,2-difluoropent-4-enoate**.

Materials:

- Ethyl bromodifluoroacetate
- Zinc dust (activated)
- Acrolein
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere, add activated zinc dust.

- **Reaction Initiation:** Add anhydrous THF to the flask. To the dropping funnel, add a solution of ethyl bromodifluoroacetate in anhydrous THF. Add a small portion of the ethyl bromodifluoroacetate solution to the zinc suspension and gently heat to initiate the reaction (indicated by a color change or exotherm).
- **Formation of the Reformatsky Reagent:** Once the reaction has initiated, add the remaining ethyl bromodifluoroacetate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the organozinc reagent.
- **Reaction with Acrolein:** Cool the reaction mixture to 0 °C using an ice bath. Add a solution of freshly distilled acrolein in anhydrous THF dropwise to the Reformatsky reagent.
- **Reaction Completion and Quenching:** After the addition of acrolein is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS). Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
- **Work-up:** Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
- **Purification:** Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product will likely be the β-hydroxy ester intermediate.
- **Dehydration:** The crude β-hydroxy ester can be dehydrated to the final product, **Ethyl 2,2-difluoropent-4-enoate**, using a variety of methods, such as treatment with a mild acid catalyst (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., Burgess reagent). The conditions for this step will need to be determined empirically.
- **Final Purification:** Purify the final product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Reactivity and Potential Applications

Ethyl 2,2-difluoropent-4-enoate possesses two key reactive sites: the carbon-carbon double bond and the ester functionality. The alkene can undergo a variety of addition reactions, while the ester can be hydrolyzed or transesterified. The presence of the gem-difluoro group at the α -position can influence the reactivity of the ester and adjacent carbons.

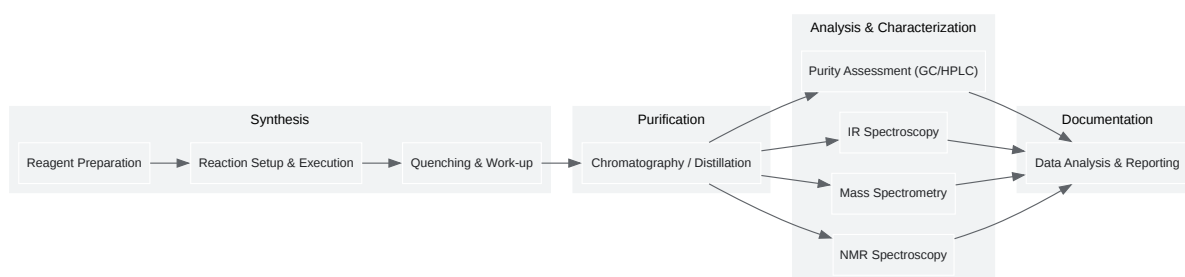
This compound is a potential intermediate in the synthesis of more complex fluorinated molecules for applications in drug discovery and materials science.[3] The introduction of fluorine atoms can enhance the biological activity and pharmacokinetic properties of molecules.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity, cytotoxicity, or mechanism of action of **Ethyl 2,2-difluoropent-4-enoate**. Further research is required to evaluate its potential biological effects and to identify any interactions with cellular signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the chemical synthesis and characterization of a target compound like **Ethyl 2,2-difluoropent-4-enoate**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for chemical synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2,2-difluoropent-4-enoate | C₇H₁₀F₂O₂ | CID 14049931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. 110482-96-7|Ethyl 2,2-difluoropent-4-enoate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Ethyl 2,2-difluoropent-4-enoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177091#ethyl-2-2-difluoropent-4-enoate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com